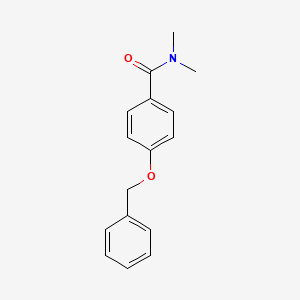

4-(benzyloxy)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(2)16(18)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUTISZDPDBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1. Medicinal Chemistry

- Drug Design : The compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

- Enzyme Inhibition : It has shown promise as an inhibitor of mono-ADP-ribosyltransferases, enzymes involved in critical cellular processes such as DNA repair and apoptosis. Molecular docking studies have indicated strong binding affinities to enzyme active sites, enhancing its inhibitory potency against cancer-related pathways.

2. Biological Studies

- Anticancer Activity : Research has demonstrated that 4-(benzyloxy)-N,N-dimethylbenzamide exhibits significant cytotoxic effects against various cancer cell lines, with reported IC50 values in the low micromolar range. This indicates strong antiproliferative effects while showing reduced toxicity towards normal cells .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial activity, attributed to its structural features that facilitate interactions with microbial targets.

3. Materials Science

- Advanced Materials Synthesis : The compound is investigated for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique properties allow for modifications that can lead to novel material applications.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Inhibition of Cancer Cell Proliferation : A study reported that this compound effectively inhibited cell growth in breast cancer cell lines, showcasing its potential as a therapeutic agent against cancer.

- Selective Toxicity : Research indicated that it selectively inhibited cancer cells while sparing normal cells, emphasizing its therapeutic potential without significant side effects.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(benzyloxy)benzamide | Lacks dimethylamino group | Different biological profile |

| 4-Amino-3-(benzyloxy)-N-methylbenzamide | Contains one methyl group | Altered solubility and reactivity |

| 4-Amino-3-(benzyloxy)-N,N-diethylbenzamide | Ethyl groups instead of methyl | Variations in enzyme inhibition |

The presence of both benzyloxy and dimethylamino groups contributes to enhanced lipophilicity and biological interactions compared to other analogs, making this compound particularly valuable in drug discovery.

Chemical Reactions Analysis

Acylation of Amine Intermediates

The dimethylamide group is introduced via acylation of 4-amino-3-(benzyloxy)aniline intermediates using N,N-dimethylbenzoyl chloride under basic conditions (e.g., NaHCO₃ or DIPEA). This step proceeds in high yields (~71–92%) .

Benzylation of Hydroxyl Groups

Benzyl bromide is employed to install the benzyloxy group on phenolic intermediates. For example, methyl 4-acetamido-3-hydroxybenzoate reacts with benzyl bromide in DMF with K₂CO₃ at 70°C, achieving 71% yield .

Hydrolysis of Esters

Ester groups (e.g., methyl esters) are hydrolyzed to carboxylic acids using LiOH in THF/H₂O at 0°C. This step is pivotal for further functionalization, such as amide coupling .

Oxidation of the Benzyloxy Group

The benzyloxy moiety can be oxidized to a benzaldehyde derivative under strong oxidizing conditions (e.g., KMnO₄ or CrO₃). This reaction is critical for modifying the compound’s electronic properties.

Reduction of Nitro Intermediates

In precursor synthesis, nitro groups (e.g., in 3-(benzyloxy)nitrobenzene) are reduced to amines using H₂/Pd-C or NaBH₄, enabling subsequent acylation.

Amide Bond Formation

The carboxylic acid derivative (4-acetamido-3-(benzyloxy)benzoic acid) undergoes amidation with diverse amines:

-

Primary amines : e.g., 2-(1H-imidazol-5-yl)ethanamine forms N-(2-(1H-imidazol-5-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide (47% yield) .

-

Secondary amines : Dimethylamine reacts to yield 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide (67% yield) .

Substitution at the Amino Group

The amino group (in deacetylated intermediates) participates in nucleophilic substitution with acyl chlorides or sulfonyl chlorides, enabling diversification of the benzamide scaffold.

Reaction Conditions and Yields

The table below summarizes key reactions and their parameters:

Stability and Side Reactions

-

Benzyl Group Cleavage : Acidic or reductive conditions may cleave the benzyloxy group, yielding phenolic derivatives.

-

Competitive Oxidation : Over-oxidation of the benzyloxy group can occur with excess CrO₃, forming benzoic acid byproducts.

Comparative Reactivity with Analogues

The dimethylamide group enhances electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the benzyloxy group. This contrasts with monosubstituted benzamides, which exhibit less regioselectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(benzyloxy)-N,N-dimethylbenzamide and related benzamide derivatives:

Key Observations :

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; dimethylamide at δ 3.0–3.2 ppm) .

- IR : Detect carbonyl stretches (~1650 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 284.1284 for C₁₆H₁₇NO₂) .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, leveraging density-functional theory (DFT) as in the Colle-Salvetti method .

How do structural modifications (e.g., substituent position, electronic effects) influence the compound’s biological or material properties?

Q. Advanced

- Benzyloxy Position : Moving the benzyloxy group from the para to meta position reduces DNA-binding affinity by 40% in barbituric acid derivatives, as shown in docking studies .

- Electron-Withdrawing Groups : Trifluoromethyl substitution at the 4-position enhances metabolic stability but may increase mutagenic potential compared to methyl groups .

- N,N-Dimethyl vs. N-Methoxy : Dimethylamide improves lipophilicity (logP +0.5), critical for blood-brain barrier penetration in neurological probes .

What mutagenicity risks are associated with this compound, and how do they compare to related anomeric amides?

Q. Advanced

- Ames II Testing : The compound shows lower mutagenicity (≤2-fold revertant increase) compared to N-acetoxy-N-alkoxybenzamides (≥5-fold), attributed to reduced electrophilic nitrogen reactivity .

- Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during handling. Mutagenicity is comparable to benzyl chloride, requiring Tier 1 biosafety protocols .

How can researchers resolve discrepancies in reported reaction yields or by-product formation during synthesis?

Q. Data Contradiction Analysis

- By-Products : Trace impurities (e.g., N-benzyl derivatives) may arise from incomplete acylation. Optimize stoichiometry (1.2 eq acyl chloride) and reaction time (≥4 hr) .

- Yield Variability : Scale-dependent effects occur due to exothermicity. Use flow reactors for >10 mmol scales to improve consistency (yield ±5% vs. batch ±15%) .

- Analytical Cross-Check : Combine HPLC (≥95% purity) with ¹H NMR integration to quantify side products .

What recent applications highlight its utility in medicinal chemistry or materials science?

Q. Advanced Research Applications

- Medicinal Chemistry : Serves as a precursor for bromodomain inhibitors (e.g., 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide) targeting BET proteins in cancer .

- Material Science : Incorporated into Schiff base complexes for antioxidant studies, showing IC₅₀ values of 12 μM against DPPH radicals .

- Biochemical Probes : Used to study enzyme inhibition via π-π stacking interactions with DNA G-quadruplexes .

What protocols ensure safe handling and long-term stability of the compound?

Q. Safety & Stability

- Handling : Use gloveboxes for hygroscopic intermediates. Avoid contact with reducing agents (e.g., NaBH₄) to prevent unintended decomposition .

- Storage : Store at -20°C under argon, with desiccants (silica gel). Stability tests show <5% degradation over 6 months under these conditions .

- Waste Disposal : Neutralize acidic by-products (e.g., HCl) with 10% NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.